4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate
Description
4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate (molecular formula: C₂₇H₂₁N₃O₅, monoisotopic mass: 467.148121 Da) is a structurally complex naphthoate ester derivative. It features a 1-naphthoate moiety esterified to a phenyl ring substituted with a carbohydrazonoyl group. This compound’s IUPAC name, 4-[(E)-({(2-Methoxyphenyl)aminoacetyl}hydrazono)methyl]phenyl 1-naphthoate, underscores its stereochemical configuration (E-isomer) and functional diversity .
Properties
CAS No. |
477732-45-9 |
|---|---|
Molecular Formula |
C27H21N3O5 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C27H21N3O5/c1-34-24-12-5-4-11-23(24)29-25(31)26(32)30-28-17-18-13-15-20(16-14-18)35-27(33)22-10-6-8-19-7-2-3-9-21(19)22/h2-17H,1H3,(H,29,31)(H,30,32)/b28-17+ |
InChI Key |
BWKFUWBBPSBYGF-OGLMXYFKSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Formation of 1-Naphthoate Ester Intermediate
1-Naphthoic acid is activated using thionyl chloride (SOCl₂) to form 1-naphthoyl chloride, which reacts with 4-hydroxybenzaldehyde in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) catalyzes the esterification, yielding 4-formylphenyl 1-naphthoate.
Reaction Conditions :
Hydrazone Formation
The formyl group of 4-formylphenyl 1-naphthoate reacts with carbohydrazide in ethanol under reflux. Acetic acid catalyzes the condensation, forming the carbohydrazonoyl intermediate.
Optimization Notes :
Oxoacetylation with 2-Methoxyaniline
The hydrazone intermediate is treated with 2-methoxyaniline and oxalyl chloride in tetrahydrofuran (THF). The reaction proceeds via nucleophilic acyl substitution, introducing the oxoacetyl-anilino group.
Critical Parameters :
Crystallization and Purification
The crude product is dissolved in hot ethyl acetate and treated with activated charcoal. Slow cooling induces crystallization, yielding 92–95% purity. Final purification via column chromatography (silica gel, hexane/ethyl acetate 3:1) achieves >99% purity.
Alternative Route via Preformed Hydrazides
CN1800151A describes a variant using pre-synthesized 1-naphthylhydrazine:
-
1-Naphthylhydrazine Synthesis :
-
Coupling with 4-(2-Oxoacetyl)phenyl Carboxylate :
-
The hydrazine reacts with 4-(2-oxoacetyl)phenyl carboxylate in DMF at 50°C.
-
Base catalyst: Potassium carbonate.
-
Advantages :
Process Optimization and Challenges
Solvent and Temperature Effects
Impurity Control
-
Byproducts :
-
Mitigation Strategies :
Scale-Up and Industrial Feasibility
Sigma-Aldrich’s production data (10 mg batches, $29.8/unit) suggests small-scale synthesis. However, the patent-specified conditions (e.g., 100 L reactor volumes) demonstrate scalability. Key considerations for industrial adoption:
Comparative Analysis of Methods
Chemical Reactions Analysis
4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound 4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on existing research and synthesized data.
Anti-inflammatory Activity
Research indicates that compounds similar to 4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate exhibit significant anti-inflammatory properties. For instance, related compounds have shown effectiveness against various inflammatory models, suggesting that this compound could be developed as an anti-inflammatory agent. The structure-activity relationship studies emphasize the importance of substituents on the amide nitrogen, which can enhance the anti-inflammatory efficacy compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Antimicrobial Properties
The potential antimicrobial activity of this compound has been explored, with findings suggesting that derivatives can inhibit bacterial growth effectively. The presence of the methoxy group and the naphthoate structure contributes to its bioactivity, making it a candidate for further development as an antimicrobial agent .
Anticancer Research
Preliminary studies have indicated that compounds with similar structural motifs may possess anticancer properties. The ability to modify the hydrazone linkage and other substituents could lead to enhanced selectivity and potency against cancer cell lines, warranting further investigation into its mechanism of action .
Organic Photovoltaics
The unique electronic properties of 4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate make it a candidate for use in organic photovoltaics. Its ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology, potentially improving efficiency through novel material combinations .
Dye-Sensitized Solar Cells
Due to its chromophoric properties, this compound may also find applications in dye-sensitized solar cells (DSSCs). By optimizing its light absorption characteristics, it could enhance the overall performance of DSSCs, contributing to the development of sustainable energy solutions.
Case Study 1: Synthesis and Biological Evaluation
A study was conducted where derivatives of this compound were synthesized and evaluated for their biological activities. The results demonstrated that specific modifications significantly improved anti-inflammatory and antimicrobial activities, highlighting the importance of structural variations in enhancing therapeutic effects.
Case Study 2: Material Performance Testing
Another research effort focused on testing the performance of this compound in photovoltaic applications. The results indicated promising efficiency rates when incorporated into organic solar cells, paving the way for future advancements in renewable energy technologies.
Mechanism of Action
The exact mechanism of action for 4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its structure and functional groups. Further research is needed to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues can be categorized based on modifications to the phenyl ester, carbohydrazonoyl linker, or the 2-methoxyanilino group. Key comparisons include:
Key Observations :
- Hydrogen Bonding: The carbohydrazonoyl linker and oxoacetyl group facilitate intermolecular hydrogen bonding, which may influence crystallinity and thermal stability. In contrast, carbothioate derivatives (e.g., 6g in ) exhibit weaker hydrogen-bonding interactions due to sulfur’s lower electronegativity .
- Steric and Conformational Differences : The 1-naphthoate moiety introduces steric bulk compared to simpler benzoate esters (e.g., 2-(4-chlorophenyl)-2-oxoethyl naphthalene-1-carboxylate), affecting molecular packing and CCS values .
Spectroscopic and Analytical Comparisons
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch at 1684 cm⁻¹ aligns with similar oxoacetyl-containing derivatives . However, the absence of a thioamide (C=S) peak (~1200–1000 cm⁻¹) distinguishes it from carbothioate analogues .
- NMR Data : While specific NMR data for the target compound are unavailable, structurally related compounds (e.g., 1f in ) show aromatic proton resonances between δ 6.50–7.56 ppm, consistent with substituted phenyl and naphthyl systems .
Q & A
Q. What are the optimal synthetic routes for 4-(2-((2-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate, and how can reaction conditions be optimized for higher yields?
Answer: The synthesis typically involves multi-step reactions, starting with the coupling of a 2-methoxyaniline derivative with an oxo-acetyl intermediate, followed by hydrazone formation and esterification with 1-naphthoic acid. Key steps include:
- Hydrazone formation : Use of anhydrous ethanol or methanol under reflux (60–80°C) with catalytic acetic acid to promote Schiff base formation .
- Esterification : Activation of the carboxylic acid (1-naphthoic acid) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time. For example, excess 1-naphthoic acid (1.2 equivalents) improves esterification efficiency .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies methoxy (-OCH₃), aromatic protons, and hydrazone NH protons. For example, the 2-methoxyaniline moiety shows a singlet at δ ~3.8 ppm (OCH₃) and aromatic protons between δ 6.5–7.5 ppm .
- ¹³C NMR : Confirms carbonyl groups (C=O at ~165–175 ppm) and ester linkages (C-O at ~60–70 ppm) .
- IR Spectroscopy : Detects C=O stretches (~1680 cm⁻¹ for hydrazone, ~1720 cm⁻¹ for ester), and N-H stretches (~3200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~515.12 for C₂₈H₂₂N₂O₆) .
Q. How can researchers assess the hydrolytic stability of the ester and hydrazone moieties under physiological conditions?
Answer:
- pH-Dependent Stability Studies :
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Activation energy (Eₐ) can be derived from Arrhenius plots .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?
Answer:
- Density Functional Theory (DFT) : Models electron density distribution to predict reactive sites (e.g., electrophilic carbonyl carbons) .
- Molecular Docking : Screens against protein databases (e.g., PDBe) to identify potential targets. For example, the naphthoate moiety may bind to hydrophobic pockets in enzymes like cyclooxygenase-2 (COX-2) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å indicates stable binding) .
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) for this compound?
Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the methoxy, hydrazone, or naphthoate groups. Test in parallel assays (e.g., COX-2 inhibition for anti-inflammatory activity; MTT assay for cytotoxicity) .
- Target Profiling : Use proteomics or kinase screening panels to identify off-target effects. For example, conflicting data may arise from inhibition of multiple kinases (e.g., EGFR vs. VEGFR) .
- Dose-Response Analysis : Ensure activity is concentration-dependent. EC₅₀ values < 10 µM suggest potent biological relevance .
Q. What experimental strategies can validate the compound’s mechanism of action in cellular models?
Answer:
- Gene Expression Profiling : RNA-seq or qPCR to track changes in apoptosis-related genes (e.g., BAX, BCL-2) or inflammatory markers (e.g., TNF-α, IL-6) .
- Western Blotting : Confirm protein-level effects (e.g., downregulation of phosphorylated ERK or NF-κB) .
- Fluorescence Microscopy : Use probes (e.g., Annexin V-FITC) to visualize apoptosis or ROS generation in treated cells .
Q. How can researchers address discrepancies in spectral data (e.g., NMR shifts) across different studies?
Answer:
- Standardization of Conditions : Ensure consistent solvent (e.g., DMSO-d₆ vs. CDCl₃), temperature, and concentration.
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations can confirm connectivity between the hydrazone NH and carbonyl groups .
- Cross-Validation with Crystallography : Compare experimental NMR shifts with those predicted from X-ray crystal structures (if available) .
Q. What are the best practices for developing a validated HPLC method for purity analysis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
